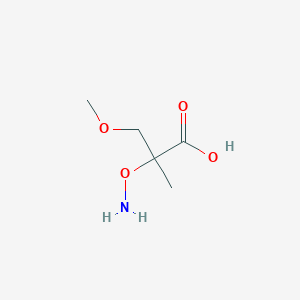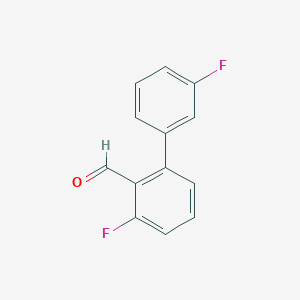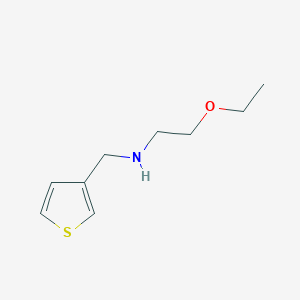![molecular formula C11H10FNO2 B13248267 [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13248267.png)
[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: is a chemical compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group and a hydroxymethyl group makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with an appropriate amine and a carboxylic acid derivative to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for scaling up the production.
化学反応の分析
Types of Reactions
Oxidation: : The hydroxymethyl group in [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: : The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]carboxylic acid, while reduction can produce this compound.
科学的研究の応用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : In biological research, [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用機序
The mechanism of action of [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds: : Compounds such as [3-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol and [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol share structural similarities with [2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol.
Uniqueness: : The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, which can differentiate it from other similar compounds.
特性
分子式 |
C11H10FNO2 |
|---|---|
分子量 |
207.20 g/mol |
IUPAC名 |
[2-(3-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H10FNO2/c1-7-10(6-14)15-11(13-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 |
InChIキー |
VTEKVNCQVOBFKS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13248204.png)



![6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13248224.png)
amine](/img/structure/B13248227.png)
amine](/img/structure/B13248238.png)



![3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13248261.png)

